Lipophilicity: 6,8- vs. 5,7-Regioisomer
6,8-Difluoroisoquinoline-1-carboxylic acid exhibits an XLogP3 value of 2.2, indicating distinct lipophilicity relative to regioisomeric difluoroisoquinoline carboxylic acids [1]. This computed property reflects differences in molecular polarity and partitioning behavior that arise from fluorine placement at the 6- and 8-positions of the isoquinoline ring. Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance in drug discovery contexts [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 5,7-Difluoroisoquinoline-1-carboxylic acid: XLogP3 value not publicly available; 5,8-Difluoroisoquinoline-1-carboxylic acid: XLogP3 value not publicly available |
| Quantified Difference | Absolute value: 2.2 (computed) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
The XLogP3 of 2.2 informs predicted membrane permeability for derivative design and serves as a procurement-relevant specification for researchers optimizing lipophilicity in SAR campaigns.
- [1] PubChem. 6,8-Difluoroisoquinoline-1-carboxylic acid. CID 82571997. Computed Descriptors: XLogP3-AA = 2.2. View Source
- [2] Sloop, J. C. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 2860123. View Source
